6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
CAS No.: 2549026-64-2
Cat. No.: VC11833687
Molecular Formula: C16H20N4
Molecular Weight: 268.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549026-64-2 |
|---|---|
| Molecular Formula | C16H20N4 |
| Molecular Weight | 268.36 g/mol |
| IUPAC Name | 6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C16H20N4/c17-7-14-5-2-6-16(18-14)20-10-15(11-20)19-8-12-3-1-4-13(12)9-19/h2,5-6,12-13,15H,1,3-4,8-11H2 |
| Standard InChI Key | CIMULUVMJSLMRM-UHFFFAOYSA-N |
| SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N |
| Canonical SMILES | C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N |
Introduction
Potential Applications
Compounds with similar structural motifs are often explored for their pharmacological activities due to their ability to interact with biological targets. While specific data on this compound is limited, the following applications can be inferred:
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Pharmaceutical Research:
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Compounds containing pyridine and azetidine rings are commonly investigated for their roles as enzyme inhibitors or receptor modulators.
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The nitrile group can act as an electrophilic site, enhancing interactions with biological macromolecules.
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Drug Development:
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Similar compounds have been studied for anti-inflammatory, anticancer, or antiviral activities.
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The octahydrocyclopenta[c]pyrrol moiety may contribute to conformational rigidity, improving binding affinity in drug design.
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Synthetic Intermediates:
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The compound could serve as an intermediate in the synthesis of larger heterocyclic systems or functionalized derivatives.
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General Synthetic Approach
The synthesis of such compounds typically involves multistep organic reactions, starting from simpler precursors. Below is a plausible synthetic outline:
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Formation of Pyridine-2-carbonitrile Core:
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Pyridine derivatives can be functionalized via nucleophilic substitution or electrophilic addition reactions to introduce the nitrile group.
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Azetidinylation:
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Azetidine rings are often introduced through cyclization reactions involving amine precursors and alkyl halides under basic conditions.
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Incorporation of Octahydrocyclopenta[c]pyrrole:
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This bicyclic system can be synthesized via intramolecular cyclization of appropriate precursors, such as amino acids or lactams.
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Final Assembly:
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Coupling reactions (e.g., reductive amination or nucleophilic substitution) are used to link the azetidinyl group to the pyridine core while attaching the bicyclic moiety.
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Example Reaction Scheme
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nitrile introduction | Cyanogen bromide, base |
| 2 | Azetidine synthesis | Cyclization of amine with alkyl halide |
| 3 | Bicyclic moiety formation | Intramolecular cyclization of lactams |
| 4 | Coupling | Reductive amination |
Biological Implications
While no direct studies on this compound were found in the provided sources, related compounds with pyridine-carbonitrile cores and azetidinyl groups have shown promising biological activities:
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Anticancer Potential:
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Pyridine derivatives are known for their ability to inhibit kinases and other cancer-related enzymes.
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Antiviral Applications:
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Similar structures have been explored for disrupting protein-protein interactions in viral replication complexes.
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Neuropharmacology:
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Azetidines are often found in drugs targeting neurological conditions due to their interaction with neurotransmitter receptors.
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Challenges
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The synthesis of complex heterocyclic compounds like this one often requires precise control over reaction conditions to avoid side products.
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Limited solubility or stability under physiological conditions may restrict its direct applications without further modification.
Future Research
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Detailed computational modeling could predict its binding affinity to biological targets.
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Experimental studies on its pharmacokinetics and toxicity would clarify its potential as a drug candidate.
This comprehensive analysis highlights the structure, potential applications, and synthetic strategies for 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile while identifying opportunities for further research into its properties and uses.
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